
2-Chloro-6-methylbenzenesulfonyl chloride
Overview
Description
2-Chloro-6-methylbenzenesulfonyl chloride is an organic compound with the chemical formula C7H6Cl2O2S. It is a white solid crystal that is insoluble in water at room temperature . This compound is used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
2-Chloro-6-methylbenzenesulfonyl chloride is typically synthesized by reacting p-methylbenzenesulfonyl chloride with thionyl chloride. The reaction is usually carried out at room temperature, and the 6-methyl position is selectively substituted . Industrial production methods often involve similar processes but on a larger scale to meet commercial demands.
Chemical Reactions Analysis
2-Chloro-6-methylbenzenesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are less common, it can potentially undergo these reactions under suitable conditions.
Common Reagents and Conditions: Typical reagents include thionyl chloride for synthesis and various nucleophiles for substitution reactions. The reaction conditions often involve room temperature or slightly elevated temperatures.
Major Products: The major products formed depend on the specific nucleophiles used in substitution reactions, leading to a variety of sulfonyl derivatives.
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Reactions
2-Chloro-6-methylbenzenesulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its sulfonyl chloride functionality allows it to participate in nucleophilic substitution reactions, where it can introduce sulfonyl groups into target molecules. This property is particularly valuable in synthesizing sulfonamides and other derivatives used in medicinal chemistry.
Table 1: Key Reactions Involving this compound
Reaction Type | Description | Example Products |
---|---|---|
Nucleophilic Substitution | Reacts with amines to form sulfonamides | Sulfanilamide derivatives |
Coupling Reactions | Used in the formation of biaryl compounds | Biaryl ethers |
Functional Group Transformation | Converts alcohols to sulfonates | Sulfonate esters |
Pharmaceutical Applications
Synthesis of Bioactive Compounds
The compound is integral in the synthesis of various pharmaceutical agents. For instance, it has been utilized as a building block for synthesizing tyrosine kinase inhibitors, which are crucial in cancer therapy. Notable examples include:
- Dasatinib : An anti-cancer drug used for treating chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).
- Indazole Derivatives : These compounds exhibit anti-breast cancer activity and are synthesized using this compound as a key intermediate .
Case Study: Anticancer Activity
A study demonstrated that derivatives synthesized from this compound showed significant inhibition of cancer cell proliferation in vitro. The compounds were evaluated for their efficacy against various cancer cell lines, indicating their potential as therapeutic agents .
Agrochemical Applications
Pesticide Development
In agrochemistry, this compound is employed to synthesize pesticides and herbicides. Its ability to modify biological activity makes it suitable for developing new agrochemical formulations that are more effective and environmentally friendly.
Table 2: Agrochemical Products Derived from this compound
Product Type | Application | Active Ingredients |
---|---|---|
Herbicides | Control of broadleaf weeds | Sulfonylurea derivatives |
Insecticides | Targeting specific insect pests | Modified benzenesulfonamides |
Environmental Considerations
The synthesis methods involving this compound have evolved to address environmental concerns. Recent advancements focus on greener chemistry approaches that minimize hazardous waste and utilize safer solvents, enhancing the sustainability of its applications .
Mechanism of Action
The mechanism by which 2-Chloro-6-methylbenzenesulfonyl chloride exerts its effects involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparison with Similar Compounds
2-Chloro-6-methylbenzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Benzenesulfonyl chloride: Lacks the chloro and methyl substituents, making it less reactive in certain substitution reactions.
p-Toluenesulfonyl chloride: Similar but lacks the chloro substituent, affecting its reactivity and applications.
2-Chlorobenzenesulfonyl chloride: Lacks the methyl group, which can influence its reactivity and the types of reactions it undergoes.
These comparisons highlight the unique reactivity and applications of this compound due to its specific substituents.
Biological Activity
2-Chloro-6-methylbenzenesulfonyl chloride is an organic compound that has garnered attention for its biological activities, particularly in medicinal chemistry. This compound is a sulfonyl chloride derivative, characterized by a chlorine atom at the second position and a methyl group at the sixth position of the benzene ring. Its structural formula is with a molecular weight of 205.66 g/mol. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
The biological activity of this compound primarily stems from its ability to form sulfonamide derivatives upon reaction with amines or ammonia. Sulfonamides are known for their antibacterial properties, functioning through the competitive inhibition of the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis. This mechanism renders them effective against various Gram-positive and Gram-negative bacteria.
Antibacterial Activity
Research indicates that compounds derived from this compound exhibit significant antibacterial properties. The sulfonamide group allows these compounds to inhibit bacterial growth effectively. Studies have shown that similar compounds can also possess antitumor and anti-inflammatory activities, suggesting a broader therapeutic potential.
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, including direct sulfonation reactions. The compound can be further reacted to yield various derivatives, such as sulfonamides, which enhance its biological activity profile.
Compound | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Chlorine at position 2 | Antibacterial, potential antitumor |
2-Chloro-6-methylbenzenesulfonamide | Derived from above compound | Antibacterial, antitumor |
4-Fluorobenzenesulfonyl chloride | Fluorine at para position | Varies; less reactive than chlorinated versions |
Case Studies
While specific case studies on this compound are sparse, literature on related sulfonamide compounds provides insights into their biological efficacy:
- Antibacterial Studies : A study highlighted the effectiveness of sulfonamide derivatives against common bacterial strains, demonstrating significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
- Antitumor Activity : Research on structurally similar compounds has shown promising results in reducing tumor cell proliferation in various cancer models, indicating potential applications in oncology.
- Enzyme Interaction : Investigations into enzyme interactions reveal that sulfonamide compounds may influence metabolic pathways in both bacteria and human cells, leading to therapeutic benefits or side effects .
Safety and Toxicity
The handling of this compound requires caution due to its corrosive nature. It is known to cause severe skin burns and eye damage upon contact. Proper safety measures should be implemented when working with this compound in laboratory settings .
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 2-Chloro-6-methylbenzenesulfonyl chloride with high purity?
- Methodology : Synthesis typically involves sulfonation of toluene derivatives followed by chlorination. For example, methyl-substituted benzene precursors can undergo sulfonation using chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to minimize side reactions. Subsequent chlorination with agents like PCl₅ or SOCl₂ under anhydrous conditions ensures high yield. Purification via recrystallization (e.g., using hexane/ethyl acetate) or column chromatography (silica gel, gradient elution) is critical to remove unreacted starting materials and byproducts. Reaction progress should be monitored by TLC or GC-MS .
Q. What safety precautions are essential when handling this compound?
- Methodology :
- PPE : Wear impervious gloves (nitrile or neoprene), chemical-resistant lab coats, and tightly sealed goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, as sulfonyl chlorides are moisture-sensitive and release HCl upon hydrolysis .
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation. Label containers with moisture sensitivity warnings .
Q. What spectroscopic techniques are effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methyl and sulfonyl groups). Aromatic protons appear as distinct multiplets (δ 7.2–8.0 ppm), while the methyl group resonates near δ 2.5 ppm .
- IR : Strong S=O stretching (1350–1370 cm⁻¹) and C-Cl (550–750 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 223.0) and fragmentation patterns .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of sulfonation in methyl-substituted benzenesulfonyl chlorides?
- Methodology : The methyl group’s electron-donating nature directs sulfonation to the para position, while steric hindrance from the chloro substituent can shift reactivity. Computational modeling (DFT calculations) predicts charge distribution and transition states. Experimental validation involves synthesizing isomers and comparing yields via HPLC or GC analysis. For example, substituent effects in 3,5-dichloro-2-hydroxybenzenesulfonyl chloride show how ortho/para directors compete .
Q. What computational methods predict the hydrolysis kinetics of this compound?
- Methodology : Molecular dynamics (MD) simulations and quantum mechanics (QM) assess hydrolysis pathways under varying pH and solvent conditions. Parameters like solvation energy and transition-state geometry are derived using Gaussian or ORCA software. Compare results to experimental kinetic data (e.g., half-life in aqueous buffers) to validate models. For analogs like benzoyl chlorides, hydrolysis rates correlate with substituent electronegativity .
Q. How can researchers mitigate byproduct formation during nucleophilic substitution reactions with this compound?
- Methodology :
- Optimized Conditions : Use anhydrous solvents (e.g., THF, DCM) and bases (e.g., Et₃N) to scavenge HCl. Maintain low temperatures (–20°C) to suppress side reactions.
- Catalysis : Lewis acids (e.g., ZnCl₂) enhance electrophilicity at the sulfonyl group, improving reaction efficiency.
- Byproduct Analysis : LC-MS or ¹H NMR tracks intermediates like sulfonic acids. For example, overhydrolysis in 6-chloro-2-fluoro-3-methylbenzoyl chloride is minimized by controlling water content .
Q. What strategies improve the stability of this compound in long-term storage?
- Methodology :
- Stabilizers : Add desiccants (molecular sieves) to absorb moisture. Avoid exposure to light using amber glass containers.
- Degradation Monitoring : Periodic FT-IR or Raman spectroscopy detects hydrolysis (loss of S=O peaks). Accelerated aging studies (40°C/75% RH) predict shelf life .
- Alternative Formulations : Encapsulation in cyclodextrins or ionic liquids enhances thermal stability, as seen in similar sulfonyl chlorides .
Q. Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported reactivity of methyl-substituted sulfonyl chlorides?
- Methodology : Cross-reference experimental conditions (e.g., solvent polarity, temperature) from literature. For example, conflicting hydrolysis rates may arise from varying water content in solvents. Reproduce experiments under standardized conditions (e.g., dry DMF vs. wet acetone) and validate via kinetic studies. Structural analogs like 6-chloro-2-fluoro-3-methylbenzoyl chloride show that electron-withdrawing groups accelerate hydrolysis, while methyl groups slow it .
Properties
IUPAC Name |
2-chloro-6-methylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVZVTWCAGCLCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577476 | |
Record name | 2-Chloro-6-methylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25300-37-2 | |
Record name | 2-Chloro-6-methylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25300-37-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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